N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclobutanecarboxamide: is a synthetic organic compound characterized by the presence of a cyclobutanecarboxamide group attached to a 3-hydroxy-3-(thiophen-3-yl)propyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the 3-hydroxy-3-(thiophen-3-yl)propyl intermediate: This can be achieved through the reaction of thiophene-3-carbaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol.
Coupling with cyclobutanecarboxylic acid: The intermediate is then coupled with cyclobutanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclobutanecarboxamide can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclobutanecarboxamide is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology and Medicine:
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl and amide groups can form hydrogen bonds, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclobutanecarboxamide
- N-(3-hydroxy-3-(furan-3-yl)propyl)cyclobutanecarboxamide
- N-(3-hydroxy-3-(pyridin-3-yl)propyl)cyclobutanecarboxamide
Uniqueness: N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclobutanecarboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with different heterocyclic rings. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-11(10-5-7-16-8-10)4-6-13-12(15)9-2-1-3-9/h5,7-9,11,14H,1-4,6H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQHXDVPBHZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.